molecular formula C22H25ClN4O2S B12310349 5-(4-Chlorophenyl)-N-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-1H-pyrrole-2-carboxamide

5-(4-Chlorophenyl)-N-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-1H-pyrrole-2-carboxamide

Cat. No.: B12310349
M. Wt: 445.0 g/mol
InChI Key: FITIBROTOQOZHT-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-1H-pyrrole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole core substituted with a chlorophenyl group, a thiazole ring, and a piperidine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-N-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole core, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The thiazole ring is then synthesized and attached to the pyrrole core via a condensation reaction. Finally, the piperidine moiety is introduced through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-N-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-(4-Chlorophenyl)-N-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-N-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-N-((5-(hydroxymethyl)-4-methylthiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide
  • 5-(4-Chlorophenyl)-N-((4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-1H-pyrrole-2-carboxamide

Uniqueness

The presence of the hydroxymethyl group in 5-(4-Chlorophenyl)-N-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-1H-pyrrole-2-carboxamide distinguishes it from similar compounds. This functional group can undergo various chemical transformations, enhancing the compound’s versatility in synthetic applications.

Properties

Molecular Formula

C22H25ClN4O2S

Molecular Weight

445.0 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]-piperidin-2-ylmethyl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C22H25ClN4O2S/c1-13-19(12-28)30-22(25-13)20(17-4-2-3-11-24-17)27-21(29)18-10-9-16(26-18)14-5-7-15(23)8-6-14/h5-10,17,20,24,26,28H,2-4,11-12H2,1H3,(H,27,29)

InChI Key

FITIBROTOQOZHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C(C2CCCCN2)NC(=O)C3=CC=C(N3)C4=CC=C(C=C4)Cl)CO

Origin of Product

United States

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